molecular formula C17H19NO5 B270978 N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

Cat. No. B270978
M. Wt: 317.34 g/mol
InChI Key: YCXQFNKUNUIKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as DOTOC, is a chemical compound that belongs to the family of peptides. It is a synthetic analog of somatostatin, a hormone that regulates the endocrine system. DOTOC has been extensively studied for its potential applications in scientific research, particularly in the field of medical imaging.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide binds to somatostatin receptors, which are expressed in a variety of tissues, including the pancreas, pituitary gland, and gastrointestinal tract. The binding of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide to somatostatin receptors inhibits the release of hormones and other signaling molecules, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The physiological effects of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide depend on the specific somatostatin receptors that it binds to. In general, N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide can inhibit the release of growth hormone, insulin, glucagon, and other hormones. N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide can also reduce the secretion of digestive enzymes and decrease the motility of the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is its high affinity for somatostatin receptors, which makes it a useful tool for studying the distribution and function of these receptors in the body. However, N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has some limitations as well. It can be difficult to synthesize and label with a radioactive isotope, which can limit its use in some research applications. Additionally, N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has a relatively short half-life, which means that it must be used quickly after synthesis.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. One area of interest is the development of new labeling techniques that can improve the sensitivity and specificity of PET imaging using N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. Another area of interest is the use of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide as a therapeutic agent for the treatment of cancers that express somatostatin receptors. Finally, researchers are exploring the use of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves several steps, including the protection of the amine group, the coupling of the protected amine with a carboxylic acid, and the deprotection of the amine group. The final product is obtained through a cyclization reaction. The synthesis of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is a complex process that requires a high level of expertise and specialized equipment.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been used in a variety of scientific research applications, including medical imaging, cancer treatment, and drug development. One of the most promising applications of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is in the field of positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that allows researchers to visualize the distribution of a specific molecule in the body. N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide can be labeled with a radioactive isotope and used as a tracer in PET imaging to detect the presence of somatostatin receptors in the body.

properties

Product Name

N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C17H19NO5/c1-21-9-3-4-12(22-2)11(7-9)18-16(19)14-8-5-10-13(6-8)23-17(20)15(10)14/h3-4,7-8,10,13-15H,5-6H2,1-2H3,(H,18,19)

InChI Key

YCXQFNKUNUIKKV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC4C2C(=O)OC4C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC4C2C(=O)OC4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.